molecular formula C11H13NO3S B158573 1-(p-Toluenesulfonyl)-2-pyrrolidinone CAS No. 10019-95-1

1-(p-Toluenesulfonyl)-2-pyrrolidinone

Cat. No. B158573
CAS RN: 10019-95-1
M. Wt: 239.29 g/mol
InChI Key: AAXCXJDQWSSCHL-UHFFFAOYSA-N
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Description

“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is a derivative of p-Toluenesulfonyl chloride . It is a reagent widely used in organic synthesis . The p-Toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .


Synthesis Analysis

The synthesis of “1-(p-Toluenesulfonyl)-2-pyrrolidinone” involves nucleophilic attack by TsNCO at the central carbon of a platinum p-allyl system, leading to the substitution of the oxygen atom by the p-toluenesulfonyl N group in high yield .


Molecular Structure Analysis

The molecular structure of “1-(p-Toluenesulfonyl)-2-pyrrolidinone” contains a sulfonyl chloride (−SO 2 Cl) functional group . The S=O groups can delocalize the nitrogen nucleus to block the reactivity of PF 5 .


Chemical Reactions Analysis

“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is used to convert alcohols into alkyl tosylates . It also undergoes palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides .

Scientific Research Applications

Antitumor Activity

1-(p-Toluenesulfonyl)-2-pyrrolidinone derivatives have been investigated for their antitumor activity. In a study focusing on N-sulfonylpyrimidine derivatives, including 1-(p-toluenesulfonyl)cytosine, notable antitumor effects were observed against mouse mammary carcinoma. This finding highlights the potential of these compounds in cancer research and therapy (Pavlak et al., 2004).

Chemical Synthesis and Stability

1-(p-Toluenesulfonyl)-2-pyrrolidinone derivatives are also significant in chemical synthesis. For instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole, a derivative of 2-bromopyrrole, has been noted for its stability and utility as a substrate for Suzuki coupling reactions, demonstrating the compound's versatility in chemical processes (Knight et al., 2003).

Applications in Organic Chemistry

These derivatives are also utilized in various organic chemistry applications. For example, efficient tosylation of oligoethylene glycols and related alcohols has been achieved using p-toluenesulfonyl chloride, showcasing the compound's utility in modifying alcohols and glycols (Ouchi et al., 1990).

Role in Stereoselective Synthesis

The compound is also instrumental in the stereoselective synthesis of C-glycoside and polyhydroxyindolizidine analogues. This highlights its role in producing complex organic molecules with specific stereochemistry, which is crucial in pharmaceutical synthesis (Izquierdo et al., 2000).

Other Synthetic Applications

The compound has various other synthetic applications, such as in the preparation of vinylic and allylic sulfones from alkenes, showing its broad utility in creating diverse chemical structures (Inomata et al., 1986).

Safety And Hazards

“1-(p-Toluenesulfonyl)-2-pyrrolidinone” is considered hazardous. It may be corrosive to metals, cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It should be handled with care, avoiding contact with skin, eyes, and clothing, and should not be ingested or inhaled .

Future Directions

“1-(p-Toluenesulfonyl)-2-pyrrolidinone” has potential applications in the field of biochemistry. For instance, it has been used as an electrolyte additive in the development of a COVID-19 N protein detect strip . This suggests that it could have significant implications in large-scale population screening for diseases like COVID-19 .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXCXJDQWSSCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340264
Record name 1-(p-Toluenesulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Toluenesulfonyl)-2-pyrrolidinone

CAS RN

10019-95-1
Record name 1-(p-Toluenesulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Toluenesulfonyl)-2-pyrrolidinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Luker, H Hiemstra, WN Speckamp - The Journal of Organic …, 1997 - ACS Publications
… 3-(2-Bromobenzyl)-5-ethoxy-1-p-toluenesulfonyl-2-pyrrolidinone (1d). To a stirred solution of 5-ethoxy-1-(tert-butyldimethylsilyl)-2-pyrrolidinone 5 (0.500 g, 2.06 mmol) in THF (5 mL) at −…
Number of citations: 69 pubs.acs.org
N KATAGIRI, M MUTo, M NOMURA… - Chemical and …, 1991 - jstage.jst.go.jp
Various carbocyclic ribofuranosyl nucleosides were stereoselectively synthesized through a small number of steps from 2-azabicyclo [2.2. 1] hept-5-en-3-ones by the use of sodium …
Number of citations: 26 www.jstage.jst.go.jp
片桐信弥, 武藤真, 野村昌弘, 東川徹… - Chemical and …, 1991 - jlc.jst.go.jp
Various carbocyclic ribofuranosyl nucleosides were stereoselectively synthesized through a small number of steps from 2-azabicyclo[2.2.1]hept-5-en-3-ones by the use of sodium …
Number of citations: 4 jlc.jst.go.jp

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